molecular formula C22H19N3O3 B3668498 N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B3668498
M. Wt: 373.4 g/mol
InChI Key: RZESNNJOWUKLSV-UHFFFAOYSA-N
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Description

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide is a complex organic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, a phenyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the oxazole-pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl group is then introduced via a coupling reaction, followed by the attachment of the benzamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • [1,3]oxazolo[4,5-b]pyridine
  • [1,3]oxazolo[4,5-b]pyridin-2(3H)-one
  • 1-[1,3]oxazolo[4,5-b]pyridin-2-yl-3-piperidinecarboxylic acid

Uniqueness

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-14(2)27-18-9-4-6-15(13-18)21(26)24-17-8-3-7-16(12-17)22-25-20-19(28-22)10-5-11-23-20/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZESNNJOWUKLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
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N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
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N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
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N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
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N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
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N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide

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